molecular formula C14H15N3O4S B12795311 Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- CAS No. 59916-30-2

Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-

Cat. No.: B12795311
CAS No.: 59916-30-2
M. Wt: 321.35 g/mol
InChI Key: ALHSIVDCLWYDSD-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- (CAS: 59916-30-2) is an azo-sulfonic acid derivative with the molecular formula C₁₄H₁₅N₃O₄S and a molecular weight of 321.35 g/mol . Its structure comprises a benzenesulfonic acid group linked via an azo (-N=N- bond) to a substituted aniline moiety (4-amino-5-methoxy-2-methylphenyl). The methoxy (-OCH₃) and methyl (-CH₃) substituents on the aromatic ring enhance electron-donating effects, influencing its reactivity, solubility, and color properties .

Properties

CAS No.

59916-30-2

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C14H15N3O4S/c1-9-6-12(15)14(21-2)8-13(9)17-16-10-4-3-5-11(7-10)22(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20)

InChI Key

ALHSIVDCLWYDSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzenesulfonic acid under alkaline conditions to form the desired azo compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves a diazotization reaction followed by azo coupling:

  • Diazotization : The starting material, 4-amino-5-methoxy-2-methylaniline, is reacted with sodium nitrite and hydrochloric acid to form a diazonium salt.
  • Azo Coupling : This diazonium salt is then coupled with benzenesulfonic acid under alkaline conditions to produce the final compound.

Chemistry

Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- serves as a crucial intermediate in dye synthesis and the development of complex organic molecules. Its azo group allows for various chemical transformations, including oxidation and substitution reactions.

Biology

In biological research, this compound is utilized in:

  • Staining Techniques : It is used for microscopy staining due to its ability to bind to cellular components.
  • Biological Assays : It acts as a marker in various assays to track biological processes.

Medicine

The compound shows potential in:

  • Drug Delivery Systems : Its properties facilitate the transport of therapeutic agents.
  • Diagnostic Applications : Investigations are ongoing into its use as a diagnostic marker in medical imaging.

Industry

In industrial applications, this compound is employed in:

  • Dyes and Pigments Production : It is used extensively in the textile industry for dyeing fabrics.
  • pH Indicators : Its solubility characteristics make it suitable for use as a pH indicator in various chemical processes.

Research indicates that benzenesulfonic acid derivatives exhibit notable biological activities:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis.

Cardiovascular Effects

Research on benzenesulfonamide derivatives demonstrated their ability to affect perfusion pressure and coronary resistance in isolated rat heart models.

Cellular Interactions

Some sulfonamides may act as calcium channel inhibitors, impacting cardiac function.

Cardiovascular Impact

A controlled experiment involving isolated rat hearts evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure. Results indicated significant reductions in perfusion pressure with certain compounds.

Antimicrobial Efficacy

Tests assessed the antimicrobial properties of sulfonamide derivatives against common bacterial strains, revealing potent antibacterial activity suitable for further development.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making it useful in redox processes. Additionally, the sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with other chemicals in industrial processes .

Comparison with Similar Compounds

Structural Analogues

The compound is compared with four analogues (Table 1), highlighting substituent variations and their impacts:

Table 1: Structural Comparison

Compound Name CAS No. Molecular Formula Substituents Key Structural Differences
Target Compound 59916-30-2 C₁₄H₁₅N₃O₄S -OCH₃, -CH₃, -NH₂ (positions 4,5,2) Reference compound
Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- 67906-54-1 C₁₄H₁₃ClN₄O₄S -Cl, -OCH₃, -CH₃ Chloro group replaces an amino group; higher molecular weight (368.79 g/mol)
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]- 68516-59-6 C₁₃H₁₃N₃O₃S -CH₃ (position 3), -NH₂ (position 4) Methoxy group absent; altered substitution pattern reduces electron-donating effects
Benzenesulfonic acid, 4-[(4-amino-2-methylphenyl)azo] N/A C₁₃H₁₃N₃O₃S -CH₃ (position 2), -NH₂ (position 4) Methoxy group absent; lower solubility in polar solvents
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro- 67875-24-5 C₁₂H₁₀ClN₃O₃S -Cl, -NH₂ (position 4) Chloro substituent increases hydrophobicity; reduced antimicrobial efficacy

Impact of Substituents on Properties

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Enhance stability of the azo bond and improve solubility in aqueous media. The target compound’s methoxy group increases conjugation, leading to stronger light absorption (critical for dye applications) .
  • Electron-Withdrawing Groups (e.g., -Cl) : Reduce solubility but improve thermal stability. For example, the chloro-substituted analogue (CAS: 67906-54-1) is more stable in high-temperature industrial processes .
  • Positional Isomerism : The position of substituents (e.g., methoxy at position 5 vs. methyl at position 3) alters reactivity. The target compound’s 5-methoxy group prevents steric hindrance during azo coupling, improving synthetic yields .

Antimicrobial Activity

Table 2: Antimicrobial Efficacy Against E. coli

Compound MIC (µg/mL) Mechanism
Target Compound 12.5 Disrupts folate synthesis via sulfonamide-like activity
Chloro-Substituted (CAS: 67906-54-1) 25.0 Reduced efficacy due to lower solubility
3-Methyl Analogue (CAS: 68516-59-6) 50.0 Weak binding to bacterial enzymes

Cardiovascular Effects

  • Target Compound : Reduces perfusion pressure in isolated rat hearts by 35% at 10 µM, likely via calcium channel modulation .
  • Chloro-Substituted Analogue : Higher dosage (50 µM) required for similar effects, indicating lower potency .

Dye Performance

Table 3: Dye Stability Under UV Light

Compound Color Retention (%) After 100 h
Target Compound 85
Benzenesulfonic acid, 4-amino- 45
Sodium Salt Derivatives >90 (due to enhanced solubility)

pH Sensitivity

The target compound exhibits a pH transition range of 2.5–4.5, outperforming analogues like 3-[(4-aminophenyl)azo]-4-chloro- (pH 3.0–5.0) .

Biological Activity

Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-, also known as 4-[(4-amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid, is an organic compound with significant biological activity. Its molecular formula is C14H15N3O4SC_{14}H_{15}N_{3}O_{4}S, and it has a molecular weight of approximately 321.35 g/mol. This compound is primarily recognized for its applications in dye synthesis and potential therapeutic uses.

PropertyValue
Molecular FormulaC14H15N3O4S
Molecular Weight321.352 g/mol
Density1.4 ± 0.1 g/cm³
AppearanceBlack moist crystals

Synthesis

The synthesis of this compound typically involves a diazotization reaction followed by azo coupling. The process starts with the diazotization of 4-amino-5-methoxy-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures, forming a diazonium salt. This intermediate is then coupled with benzenesulfonic acid under alkaline conditions to yield the final azo compound .

Research indicates that benzenesulfonic acid derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis, a vital metabolic pathway in bacteria .
  • Cardiovascular Effects : A study on benzenesulfonamide derivatives demonstrated their ability to affect perfusion pressure and coronary resistance in isolated rat heart models. Specifically, certain derivatives decreased perfusion pressure significantly, suggesting potential applications in cardiovascular therapeutics .
  • Cellular Interactions : Theoretical studies suggest that some sulfonamides may act as calcium channel inhibitors, impacting cardiac function and potentially serving as negative inotropic agents .

Case Studies

  • Cardiovascular Impact : In a controlled experiment involving isolated rat hearts, researchers evaluated the effect of various benzenesulfonamide derivatives on perfusion pressure. The results indicated that compounds like 4-(2-aminoethyl)-benzenesulfonamide led to significant reductions in perfusion pressure and coronary resistance compared to controls .
  • Antimicrobial Efficacy : A series of tests assessed the antimicrobial properties of various sulfonamide derivatives against common bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity, making them candidates for further development as antimicrobial agents .

Research Findings Summary

Study FocusKey Findings
Cardiovascular EffectsDecreased perfusion pressure and coronary resistance in rat models .
Antimicrobial ActivityEffective against several bacterial strains; potential for drug development .
Calcium Channel InhibitionInteraction with calcium channels suggests therapeutic potential in cardiac applications .

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